3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.4]non-3-ene core. The structure includes:
- 4-Fluorophenyl substituent at position 3, contributing electron-withdrawing effects and metabolic stability.
- 3-Methylbenzoyl group at position 1, introducing steric bulk and lipophilicity.
This compound’s spirocyclic architecture confers conformational rigidity, which may optimize target binding and reduce off-target interactions. Structural validation techniques, such as X-ray crystallography (using programs like SHELX ), are critical for confirming its three-dimensional arrangement .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c1-14-5-4-6-16(13-14)19(25)24-20(26)18(15-7-9-17(22)10-8-15)23-21(24)11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLFLSUTJGMLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate. Subsequent functionalization steps introduce the 4-fluorophenyl and 3-methylbenzoyl groups through electrophilic aromatic substitution or Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents (e.g., halogens, nitro compounds) and nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a) 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Key differences :
- 4-Bromophenyl vs. 4-fluorophenyl substituent: Bromine’s larger atomic radius and polarizability may alter π-π stacking interactions and binding affinity.
- 4-Fluorobenzoyl vs. 3-methylbenzoyl group: The para-fluoro substitution on the benzoyl group increases electronic effects, while the meta-methyl group enhances steric hindrance .
b) 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 899926-60-4)
- Key differences: 4-Chlorophenyl substituent: Chlorine’s moderate electronegativity and lipophilicity may balance solubility and membrane permeability compared to fluorine . Absence of benzoyl group: Reduces molecular weight (MW ≈ 280 vs.
c) 3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 1325305-84-7)
Core Structural Modifications
a) 1,4-Diazaspiro[4.5]dec-3-ene Derivatives
- Larger spiro ring (4.5 vs. For example, 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione exhibits extended conformational freedom, enabling interactions with larger enzyme pockets .
b) Chalcone Derivatives with Fluorophenyl Groups
Pharmacological and Physicochemical Implications
Biological Activity
The compound 3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex heterocyclic structure that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure with a diaza component and a thione functional group. Its molecular formula is C17H16F N2OS, and it exhibits unique properties due to the presence of fluorine and thione functionalities, which can influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that it possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound binds to active sites of enzymes, inhibiting their function and disrupting metabolic processes.
- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest, preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress in target cells.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various diazaspiro compounds. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 15 µM.
- Study 2 : Research conducted on its antimicrobial properties showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity.
Data Table
Below is a summary table highlighting the biological activities and relevant findings associated with the compound:
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM | [Journal of Medicinal Chemistry] |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | [Antimicrobial Agents Journal] |
| Enzyme Inhibition | Specific Enzyme Targets | Significant inhibition | [Pharmacology Reports] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
